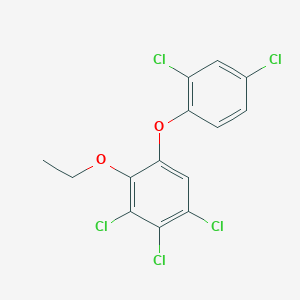![molecular formula C13H14O2 B14482222 (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol CAS No. 66478-36-2](/img/structure/B14482222.png)
(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[441]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is an organic compound with a unique bicyclic structure It is characterized by its fused ring system, which includes a bicyclo[441]undeca-1,3,5,7,9-pentaene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene core, followed by functionalization to introduce the dimethanol groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dimethanol groups into corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethanol groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological applications include its use as a probe for studying molecular interactions and as a precursor for bioactive molecules. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique structure imparts desirable properties to these materials, such as enhanced stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of (Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Methano10annulene : Another compound with a similar bicyclic structure.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the dimethanol groups.
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: A structurally related compound with a different ring system.
Uniqueness
(Bicyclo[441]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol is unique due to the presence of the dimethanol groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
66478-36-2 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[7-(hydroxymethyl)-2-bicyclo[4.4.1]undeca-1,3,5,7,9-pentaenyl]methanol |
InChI |
InChI=1S/C13H14O2/c14-8-12-5-1-3-10-7-11(12)4-2-6-13(10)9-15/h1-6,14-15H,7-9H2 |
Clave InChI |
MGGSROJNXXYVGI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C1C(=CC=C2)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


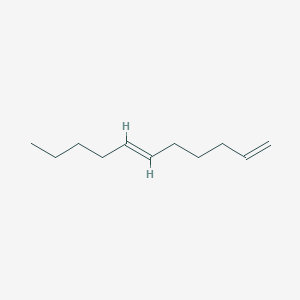
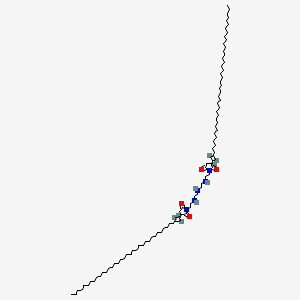
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
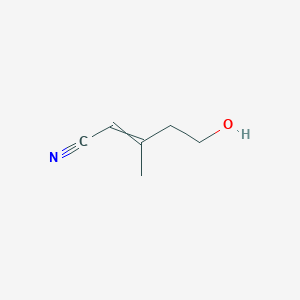
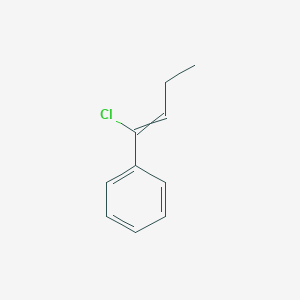

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
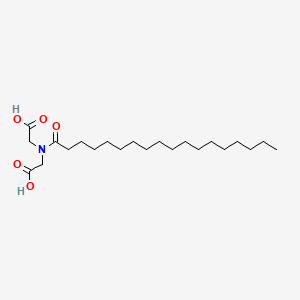
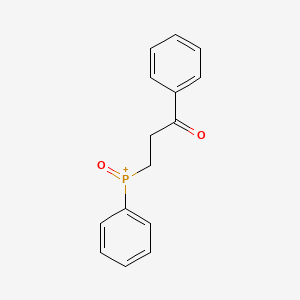
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
